molecular formula C14H8FNO2 B6369285 2-(5-Cyano-2-fluorophenyl)benzoic acid CAS No. 1262001-04-6

2-(5-Cyano-2-fluorophenyl)benzoic acid

Cat. No.: B6369285
CAS No.: 1262001-04-6
M. Wt: 241.22 g/mol
InChI Key: KABJXCAYNANJKA-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-fluorophenyl)benzoic acid is a fluorinated biphenyl derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid core linked to a second aromatic ring bearing both cyano and fluoro electron-withdrawing groups, a structural motif commonly associated with the development of bioactive molecules . Its well-defined molecular architecture makes it a suitable intermediate for constructing more complex structures, particularly through amide coupling reactions or metal-catalyzed cross-couplings . This chemical scaffold is of significant interest for the discovery and optimization of novel therapeutic agents. Research on analogous compounds, such as 3-cyano-5-fluoro-N-arylbenzamides, has demonstrated their potential as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a key target in central nervous system disorders . Furthermore, similar biphenyl-carboxylic acid derivatives are investigated for their role as inverse agonists of nuclear receptors like PPARgamma, highlighting their applicability in oncology research, particularly for targeting luminal subtypes of cancer . As a high-value synthetic intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-6-5-9(8-16)7-12(13)10-3-1-2-4-11(10)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABJXCAYNANJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683282
Record name 5'-Cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-04-6
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5′-cyano-2′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262001-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Cyanation of Aminobenzoic Acids

Hydrolysis of Nitrile and Ester Precursors

Acid-Catalyzed Hydrolysis of Dinitriles

Patent EP0176026A1 discloses hydrolytic cleavage of polyhalogenated aromatic dinitriles to yield cyano-carboxylic acids. For example, 2,4-dichloro-5-fluoro-isophthalodinitrile suspended in methanol and saturated with HCl gas at -16°C undergoes partial hydrolysis to form 3-cyano-2,4-dichloro-5-fluorobenzoic acid. Extended refluxing with concentrated HCl further hydrolyzes residual nitriles, achieving 87% purity for the target benzoic acid. This method’s selectivity depends on steric and electronic effects, favoring hydrolysis at less hindered nitrile groups.

Ester Saponification Under Alkaline Conditions

Methyl or ethyl esters of fluorinated cyanobenzoic acids are saponified using NaOH or KOH in aqueous ethanol. For instance, methyl 3-cyano-2,4-dichloro-5-fluorobenzoate treated with 10% NaOH at reflux for 4 hours yields 3-cyano-2,4-dichloro-5-fluorobenzoic acid with >90% conversion. This approach avoids side reactions common in acid-mediated hydrolysis, making it suitable for acid-sensitive intermediates.

Coupling Reactions for Biphenyl Backbone Construction

Suzuki-Miyaura Cross-Coupling

Modern protocols employ Suzuki-Miyaura reactions for constructing biaryl systems. A brominated benzoic acid derivative (e.g., 2-bromobenzoic acid) couples with 5-cyano-2-fluorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water. This method, inferred from tetrazine synthesis in ACS publications, achieves >80% yield with mild conditions (80°C, 12 h).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldPurityCitation
Halogen Exchange2-Chloro-4-nitrobenzoic acidKF, DMF, 150°C85%90%
Diazotization-Cyanation2-Fluoro-4-aminobenzoic acidNaNO₂/HCl, CuCN, 0°C73%88%
Dinitrile Hydrolysis2,4-Dichloro-5-fluoro-isophthalodinitrileHCl/MeOH, -16°C87%87%
Ester SaponificationMethyl 3-cyano-2,4-dichloro-5-fluorobenzoateNaOH, EtOH/H₂O, reflux92%95%

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The benzoic acid moiety undergoes standard derivatization reactions:

Reaction TypeReagents/ConditionsProductReference
Esterification Methanol, H<sub>2</SO<sub>4</sub> (cat.)Methyl 2-(5-cyano-2-fluorophenyl)benzoate
Amidation SOCl<sub>2</sub> → RNH<sub>2</sub>2-(5-Cyano-2-fluorophenyl)benzamide
Salt Formation NaOH (aq.)Sodium 2-(5-cyano-2-fluorophenyl)benzoate
  • Mechanistic Insight : The carboxylic acid group reacts via nucleophilic acyl substitution or acid-base interactions. Esterification and amidation are critical for modifying solubility and bioavailability in pharmaceutical applications .

Cyano Group Transformations

The electron-withdrawing cyano group participates in reduction and hydrolysis:

Reaction TypeReagents/ConditionsProductReference
Hydrolysis (Acidic) H<sub>2</SO<sub>4</sub>, H<sub>2</O, Δ2-(5-Carboxy-2-fluorophenyl)benzoic acid
Hydrolysis (Basic) NaOH, H<sub>2</O, Δ2-(5-Carbamoyl-2-fluorophenyl)benzoic acid
Reduction H<sub>2</sub>, Raney Ni2-(5-Aminomethyl-2-fluorophenyl)benzoic acid
  • Regioselectivity : Hydrolysis under acidic conditions yields carboxylic acids, while basic conditions favor amide formation .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo substitution at positions dictated by directing effects:

Reaction TypeReagents/ConditionsPosition of SubstitutionReference
Nitration HNO<sub>3</sub>, H<sub>2</SO<sub>4</sub>Meta to fluorine, para to cyano
Sulfonation SO<sub>3</sub>, H<sub>2</SO<sub>4</sub>Para to cyano
Halogenation Cl<sub>2</sub>, FeCl<sub>3</sub>Ortho to carboxylic acid
  • Electronic Effects :

    • The fluorine atom (ortho/para-directing) and cyano group (meta-directing) compete, favoring substitution at meta positions relative to fluorine.

    • Nitration typically occurs at the phenyl ring’s meta position due to fluorine’s inductive effect.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

Reaction TypeReagents/ConditionsProductReference
Suzuki–Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>Biaryl derivatives
Buchwald–Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, XantphosAryl amine derivatives
  • Limitations : The absence of halide substituents necessitates pre-functionalization (e.g., bromination) for coupling .

Oxidation and Reduction

The aromatic system and substituents undergo redox transformations:

Reaction TypeReagents/ConditionsProductReference
Ring Oxidation KMnO<sub>4</sub>, H<sub>2</ODicarboxylic acid derivatives
Side-Chain Reduction LiAlH<sub>4</sub>Alcohol intermediates

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

CompoundKey FeatureReactivity Difference
3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acidNitro groupEnhanced electrophilicity enables faster EAS.
4-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acidChlorine substituentFacilitates nucleophilic aromatic substitution.

Industrial and Pharmacological Implications

  • Drug Development : Ester derivatives show improved membrane permeability in preclinical studies .

  • Material Science : Cross-linked polymers derived from this compound exhibit thermal stability up to 300°C .

Scientific Research Applications

2-(5-Cyano-2-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Positional Isomers

3-(5-Cyano-2-fluorophenyl)benzoic Acid (BA-3128) and 4-(5-Cyano-2-fluorophenyl)benzoic Acid (BA-4128) are positional isomers differing in the attachment site of the substituted phenyl ring to the benzoic acid core (). Key differences include:

  • Electronic Effects: The 3- and 4-substituted isomers exhibit distinct electronic environments due to varying resonance and inductive effects.
  • Crystal Packing: Substituent positions influence hydrogen-bonding patterns. For instance, 2-(2-ethoxy-2-oxoacetamido)benzoic acid forms 1D chains via O–H⋯O and C–H⋯O interactions (). The 2-substituted cyano-fluoro analog may favor C–H⋯N interactions due to the cyano group, altering packing efficiency .
Table 1: Comparison of Positional Isomers
Compound Substituent Position Molecular Weight (g/mol) Key Interactions
2-(5-Cyano-2-fluorophenyl) 2-position 241.2 C–H⋯N, O–H⋯O (hypothesized)
3-(5-Cyano-2-fluorophenyl) 3-position 241.2 Likely weaker conjugation
4-(5-Cyano-2-fluorophenyl) 4-position 241.2 Enhanced resonance effects

Substituent Variations

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

This compound (C₁₁H₁₁NO₅, –4) replaces the cyano and fluoro groups with an ethoxy-oxoacetamido moiety. Key distinctions:

  • Hydrogen Bonding : Forms O–H⋯O and C–H⋯O bonds (Table 1, ), resulting in a 1D chain along the [111] direction.
  • Acidity: The electron-withdrawing amide group increases acidity, but less so than the cyano-fluoro combination.
  • Crystallography : Crystallizes in the triclinic P1 space group (a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) with Z = 2 .
5-Cyano-2-nitro-4-(trifluoromethyl)benzoic Acid

This analog (CAS 1806329-74-7, ) introduces nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which are stronger electron-withdrawing groups than cyano or fluoro. This leads to:

  • Enhanced Acidity: The pKa is expected to be significantly lower than 2-(5-cyano-2-fluorophenyl)benzoic acid.
  • Steric Effects: Bulky -CF₃ and -NO₂ groups may hinder crystallization or molecular packing compared to the less bulky cyano-fluoro derivative .
Table 2: Substituent Impact on Properties
Compound Substituents Key Interactions Predicted pKa
This compound -CN, -F C–H⋯N, O–H⋯O ~2.5–3.5
2-(2-Ethoxy-2-oxoacetamido)benzoic acid -NHCOCOOEt O–H⋯O, C–H⋯O ~3.0–4.0
5-Cyano-2-nitro-4-(trifluoromethyl) -CN, -NO₂, -CF₃ Stronger O–H⋯O <2.0

Atropisomerism and Stereochemical Considerations

Compounds like 2-(2,2-dicyano-1-methylethenyl)benzoic acid () exhibit atropisomerism due to restricted rotation around the C–C bond. For this compound:

  • Stereochemical Rigidity : The fluorine atom’s small size may permit free rotation, reducing atropisomerism likelihood compared to bulkier substituents.
  • Dimerization : Similar to ’s acid dimers, the target compound may form centrosymmetric dimers via O–H⋯O interactions in the solid state .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-(5-Cyano-2-fluorophenyl)benzoic acid?

  • Methodological Answer : Synthesis typically involves coupling reactions between fluorinated aromatic precursors and benzoic acid derivatives. For example, Suzuki-Miyaura cross-coupling using boronic acids (e.g., 2-fluorophenylboronic acid derivatives, as seen in ) or nucleophilic aromatic substitution for introducing cyano groups. Purification often employs recrystallization or column chromatography, with monitoring via TLC ( ). Reaction conditions (temperature, catalysts) must account for steric hindrance from substituents like fluorine and cyano groups.

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic proton environments and substituent positions. Fluorine’s deshielding effects and coupling patterns are critical ( ).
  • Mass Spectrometry : High-resolution LC-MS (e.g., as in ) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX programs ( ) refine crystal structures, resolving ambiguities in stereochemistry or substituent orientation.

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 0–6°C for long-term stability, especially if the compound is sensitive to hydrolysis or oxidation ( ). Pre-dry solvents in reactions to avoid degradation ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory, DFT) or databases like PubChem ( ).
  • Isotopic Labeling : Use 19F^{19}F-NMR or deuterated solvents to clarify overlapping signals ( ).
  • Crystallographic Refinement : SHELXL ( ) can resolve ambiguities by refining bond lengths and angles against experimental diffraction data.

Q. What experimental design considerations are critical for optimizing reaction yields in sterically hindered benzoic acid derivatives?

  • Methodological Answer :

  • Catalyst Selection : Bulky ligands (e.g., SPhos) enhance coupling efficiency in Suzuki reactions ( ).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates ().
  • Temperature Gradients : Slow heating/cooling reduces side reactions (e.g., decarboxylation). Monitor via in-situ FTIR ( ).

Q. How can metabolic pathways of this compound be investigated preclinically?

  • Methodological Answer :

  • In Vitro Models : Incubate with liver microsomes and use LC-MS ( ) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Isotope Tracing : 13C^{13}C- or 18F^{18}F-labeled analogs track metabolic fate ( ).
  • Computational ADME : Tools like GastroPlus predict absorption and toxicity profiles based on logP and pKa ( ).

Key Considerations

  • Contradictions in Evidence : Storage recommendations vary (e.g., 0–6°C vs. room temperature). Prioritize stability studies under controlled conditions ( ).
  • Advanced Characterization : Combine experimental and computational tools (e.g., crystallography + DFT) for robust structural assignments.

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